molecular formula C14H14N2O2 B14781818 Isonixine; Nixyn

Isonixine; Nixyn

Cat. No.: B14781818
M. Wt: 242.27 g/mol
InChI Key: SJPMUIUVIBYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isonixin undergoes various chemical reactions, including:

Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .

Scientific Research Applications

Isonixin has a wide range of scientific research applications:

Comparison with Similar Compounds

Isonixin is compared with other NSAIDs, such as ibuprofen and naproxen. One of the distinguishing features of Isonixin is its higher selectivity for COX-2 compared to COX-1 . This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. Similar compounds include:

Isonixin’s unique dual-action mechanism and higher COX-2 selectivity make it a promising candidate for treating chronic pain and inflammation with fewer side effects .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18)

InChI Key

SJPMUIUVIBYFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O

Origin of Product

United States

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